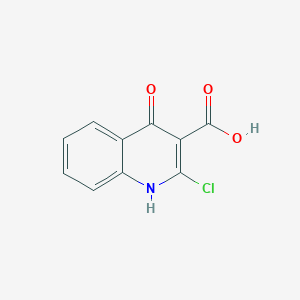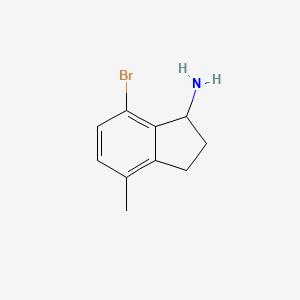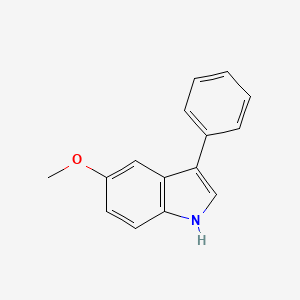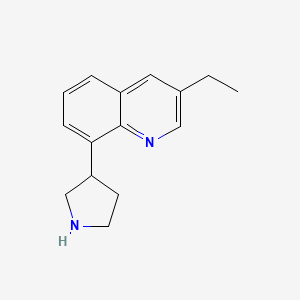![molecular formula C11H12ClN3 B11883459 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)
4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline: is a chemical compound that features a chloro-substituted aniline linked to a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline typically involves the reaction of 4-chloroaniline with a suitable methylimidazole derivative. One common method includes the use of a coupling reaction facilitated by a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the aniline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Coupling Reactions: The imidazole moiety can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted anilines and imidazoles.
Oxidation Products: Oxidized forms of the imidazole ring.
Reduction Products: Reduced forms of the imidazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The chloro group can also participate in interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
- 4-chloro-N-(1-methylcyclohexyl)aniline
- N-(4-chlorophenyl)-N’-methylimidazole
- 4-chloro-N-(2-methylimidazol-1-yl)aniline
Uniqueness: 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline is unique due to the specific positioning of the chloro and imidazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C11H12ClN3/c1-15-7-6-13-11(15)8-14-10-4-2-9(12)3-5-10/h2-7,14H,8H2,1H3 |
InChI Key |
AFPVSRGLJHYFAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)










![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)

